Sampatrilat
Overview
Description
Sampatrilat is a novel vasopeptidase inhibitor that has shown potential in the treatment of cardiovascular diseases, particularly chronic heart failure. It functions by inhibiting both angiotensin-converting enzyme and neutral endopeptidase, which are key enzymes involved in blood pressure regulation and cardiac remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sampatrilat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Sampatrilat undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions are typically modified versions of this compound with altered functional groups. These modifications can enhance its inhibitory activity or stability, making it more effective as a therapeutic agent .
Scientific Research Applications
Chemistry: It serves as a model compound for studying enzyme inhibition and the design of dual inhibitors.
Biology: It is used to study the physiological roles of angiotensin-converting enzyme and neutral endopeptidase.
Industry: It is used in the development of new therapeutic agents targeting cardiovascular diseases.
Mechanism of Action
Sampatrilat exerts its effects by simultaneously inhibiting angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to increased levels of vasodilatory peptides and decreased levels of vasoconstrictive peptides, resulting in improved blood pressure regulation and cardiac function. The molecular targets include the active sites of both enzymes, where this compound binds and prevents their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Omapatrilat: Another vasopeptidase inhibitor with similar dual inhibitory activity.
Enalaprilat: An angiotensin-converting enzyme inhibitor but lacks neutral endopeptidase inhibition.
Captopril: Another angiotensin-converting enzyme inhibitor with a different mechanism of action
Uniqueness
Sampatrilat’s uniqueness lies in its dual inhibitory activity, which allows it to simultaneously target two key enzymes involved in cardiovascular regulation. This dual action provides a more comprehensive approach to treating conditions like chronic heart failure and hypertension compared to single-enzyme inhibitors .
Properties
IUPAC Name |
(2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)/t18-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUDGHQMOAHMMF-JBACZVJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H](CCCCN)C(=O)NC[C@H](CC1(CCCC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057877 | |
Record name | Sampatrilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129981-36-8 | |
Record name | Sampatrilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129981-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sampatrilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129981368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sampatrilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAMPATRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O29949TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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